![molecular formula C15H12ClN3O2S B5847282 N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5847282.png)
N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a compound like “N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-chlorobenzamide” would likely involve reactions of amines. Amines are organic compounds that contain nitrogen and structurally resemble ammonia, in that the nitrogen can bond up to three hydrogens . The synthesis could involve reactions with halogenoalkanes (haloalkanes or alkyl halides), with acyl chlorides (acid chlorides), and with acid anhydrides .Mecanismo De Acción
The mechanism of action of SN-38 involves the inhibition of topoisomerase I, an enzyme that is essential for DNA replication and repair. SN-38 binds to the topoisomerase I-DNA complex, preventing the DNA strands from being re-ligated after they have been cut. This leads to the accumulation of DNA strand breaks, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
SN-38 has been shown to have several biochemical and physiological effects on cancer cells. It inhibits DNA replication and repair, induces apoptosis (programmed cell death), and inhibits angiogenesis (the formation of new blood vessels). These effects ultimately lead to the death of cancer cells and the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
SN-38 has several advantages for use in lab experiments. It is a potent and selective inhibitor of topoisomerase I, making it an ideal tool for studying the mechanism of action of this enzyme. It is also highly effective in the treatment of cancer, making it a valuable tool for studying the effects of chemotherapy on cancer cells.
However, there are also limitations to the use of SN-38 in lab experiments. It is a highly toxic drug and must be handled with care. It also has a short half-life, which means that it must be administered frequently to maintain therapeutic levels.
Direcciones Futuras
There are several future directions for the use of SN-38 in cancer treatment. One area of research is the development of new formulations of the drug that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to SN-38, allowing for more personalized treatment approaches.
Conclusion:
In conclusion, SN-38 is a potent anticancer drug that has shown promising results in the treatment of various types of cancers. It inhibits topoisomerase I, leading to the death of cancer cells and the inhibition of tumor growth. While there are limitations to its use in lab experiments, it is a valuable tool for studying the mechanism of action of topoisomerase I and the effects of chemotherapy on cancer cells. There are also several future directions for the use of SN-38 in cancer treatment, including the development of new formulations and the identification of biomarkers for personalized treatment approaches.
Métodos De Síntesis
The synthesis of SN-38 involves the conversion of irinotecan into SN-38 through a process called hydrolysis. This process involves the use of enzymes, which break down irinotecan into its active metabolite, SN-38. The hydrolysis process can be carried out in vitro or in vivo, depending on the intended use of the drug.
Aplicaciones Científicas De Investigación
SN-38 has been extensively studied for its anticancer properties and has shown promising results in the treatment of various types of cancers, including colorectal, lung, breast, and ovarian cancers. It has also been tested in combination with other chemotherapy drugs and has shown synergistic effects in the treatment of cancer.
Propiedades
IUPAC Name |
2-[(2-chlorobenzoyl)carbamothioylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c16-11-7-3-1-5-9(11)14(21)19-15(22)18-12-8-4-2-6-10(12)13(17)20/h1-8H,(H2,17,20)(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXPKONSEXRXQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{3-[(4-chlorophenyl)thio]propanoyl}azepane](/img/structure/B5847209.png)
![4-chloro-2-[(2-pyridinylamino)methyl]phenol](/img/structure/B5847213.png)
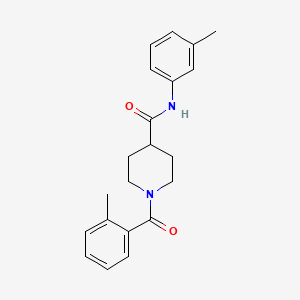
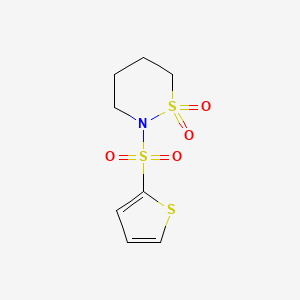
![4-nitro-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5847238.png)
![2-(2,4-dichlorophenyl)-N'-{[(4-methoxyphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5847254.png)
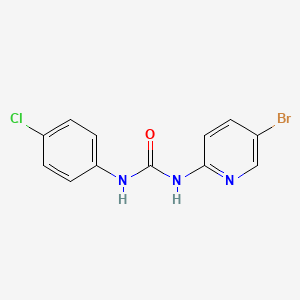
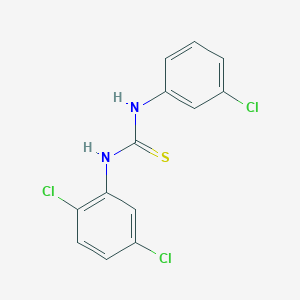
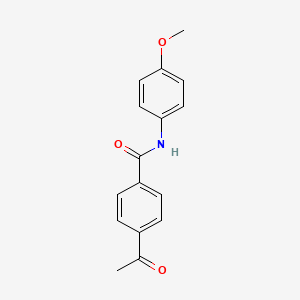
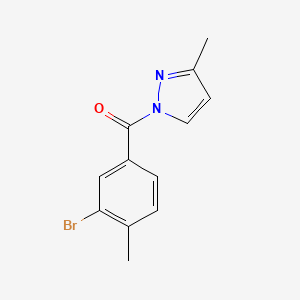
![2-[(2-methylphenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5847276.png)
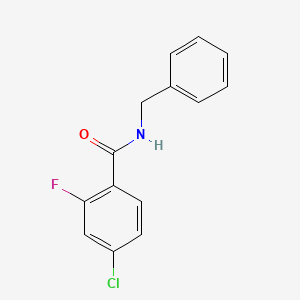
![methyl 4-[(4-phenyl-1-piperazinyl)methyl]benzoate](/img/structure/B5847291.png)
![4-{[(5-chloro-2-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate](/img/structure/B5847307.png)
